molecular formula C29H22ClN3O2S2 B11975344 (5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11975344
M. Wt: 544.1 g/mol
InChI Key: RBNIGIGXKSKRTF-ONUIUJJFSA-N
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Description

(5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the allyl and pyrazolyl groups. Common reagents used in these reactions include allyl bromide, 4-chlorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

The compound’s biological activity makes it a candidate for research in drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for new drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory mediators and cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, known for their biological activity.

    Pyrazoles: Compounds containing the pyrazole ring, which are often studied for their pharmacological properties.

    Benzyl derivatives: Compounds with benzyl groups, which are common in medicinal chemistry.

Uniqueness

What sets (5Z)-3-Allyl-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C29H22ClN3O2S2

Molecular Weight

544.1 g/mol

IUPAC Name

(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H22ClN3O2S2/c1-2-16-32-28(34)26(37-29(32)36)17-22-18-33(24-6-4-3-5-7-24)31-27(22)21-10-14-25(15-11-21)35-19-20-8-12-23(30)13-9-20/h2-15,17-18H,1,16,19H2/b26-17-

InChI Key

RBNIGIGXKSKRTF-ONUIUJJFSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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